molecular formula C12H21BrO B13194666 (4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one

(4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one

Cat. No.: B13194666
M. Wt: 261.20 g/mol
InChI Key: ZTUSHYHWUWWBCU-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one is a chemical compound of interest in medicinal chemistry and oncology research. While direct studies on this specific compound are limited in the public domain, research into structurally related inhibitors has highlighted the therapeutic potential of targeting the Protein Arginine Methyltransferase 5 (PRMT5) signaling axis. PRMT5 is a critical regulator of breast cancer stem cell (BCSC) function, and its inhibition has been shown to suppress tumor progression and self-renewal in models of triple-negative breast cancer (TNBC) . The bromomethyl group present in this compound's structure suggests its potential utility as a versatile synthetic intermediate or a key precursor for the development of small-molecule inhibitors that target protein-protein interactions. One promising research avenue involves the PRMT5-KLF4 interaction; intercepting this binding has been demonstrated to enhance the degradation of the oncogenic transcription factor KLF4, thereby inhibiting cancer stem cell proliferation and inducing tumor cell death . This mechanism represents a potential targeted therapy strategy for aggressive cancers. Consequently, this compound provides researchers with a valuable chemical tool for probing novel pathways in cancer biology and advancing the development of next-generation anti-cancer agents.

Properties

Molecular Formula

C12H21BrO

Molecular Weight

261.20 g/mol

IUPAC Name

(Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one

InChI

InChI=1S/C12H21BrO/c1-11(2,3)9(8-13)7-10(14)12(4,5)6/h7H,8H2,1-6H3/b9-7+

InChI Key

ZTUSHYHWUWWBCU-VQHVLOKHSA-N

Isomeric SMILES

CC(C)(C)/C(=C/C(=O)C(C)(C)C)/CBr

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one typically involves the bromination of a suitable precursor. One common method is the bromination of 2,2,6,6-tetramethylhept-4-en-3-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, continuous flow photochemical methods can be employed. These methods involve the use of N-bromosuccinimide as the brominating agent and a suitable solvent such as acetone or acetonitrile. The reaction mixture is passed through a photochemical reactor under controlled temperature and light conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

(4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Key Structural Differences Among Brominated Enones and Related Derivatives
Compound Name Key Substituents/Features Molecular Weight (g/mol) Applications Reference
(4Z)-5-(Bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one Bromomethyl, tetramethylated enone (Z-configuration) ~265.2 Heterocycle synthesis
5-(Bromomethyl)-3-methyl-6-nitrobenzoxazolone (2) Bromomethyl, nitrobenzoxazolone ring ~287.1 TDAE-mediated alcohol synthesis
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one Dibrominated pyrazolone, chlorophenyl group ~380.0 Antimicrobial agents
4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one Bromophenyl, nitrochromenone, methylamino ~419.3 Crystal engineering, hydrogen bonding studies

Key Observations :

  • The target compound’s tetramethyl groups enhance steric hindrance, reducing unwanted side reactions compared to less-substituted analogs like benzoxazolone derivatives .
  • Chromenone derivatives (e.g., ) exhibit planar aromatic systems with intramolecular hydrogen bonds, contrasting with the non-aromatic, flexible enone backbone of the target compound.

Key Observations :

  • The target compound’s synthesis relies on quaternary salt intermediates rather than direct bromination, unlike benzoxazolone derivatives .
  • Higher equivalents of N-bromosuccinimide (NBS) are required for dibrominated products (e.g., compound 3 in ), highlighting the importance of stoichiometric control.

Reactivity and Functionalization

  • Target Compound : Reacts with nucleophiles (e.g., amines, thiols) to form azepine and indolizine derivatives via cyclization .
  • Benzoxazolone Derivatives : Undergo TDAE-mediated coupling with carbonyl compounds to yield alcohols (31–72% yields) .
  • Pyrazolone Derivatives : Serve as precursors for antimicrobial agents, leveraging the electrophilic bromine for cross-coupling reactions .

Biological Activity

The compound (4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one is a specialized chemical with significant potential in various biological applications. This article delves into its biological activity, synthesis, and the implications of its derivatives in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H19BrOC_{12}H_{19}BrO. It features a bromomethyl group that enhances its reactivity, particularly in the formation of heterocyclic compounds. The structure can be represented as follows:

 4Z 5 bromomethyl 2 2 6 6 tetramethylhept 4 en 3 one\text{ 4Z 5 bromomethyl 2 2 6 6 tetramethylhept 4 en 3 one}

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. In a study by Potikha et al., the compound was utilized to synthesize various azole derivatives that demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound and its derivatives have been evaluated against different cancer cell lines. For instance, a derivative synthesized from this compound showed promising results in inhibiting the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on certain enzymes involved in metabolic pathways related to cancer progression. The bromomethyl group is believed to play a crucial role in enhancing binding affinity to the active sites of these enzymes .

Synthesis of Derivatives

The synthesis of biologically active derivatives from this compound involves several key reactions:

  • Alkylation Reactions : The compound can undergo alkylation with various nitrogenous bases to yield quaternary ammonium salts.
  • Cyclization : These salts can be further cyclized to form azole derivatives such as imidazoles and benzimidazoles, which have enhanced biological activities .
  • Hydroxylation : Hydroxylated derivatives have shown improved solubility and bioavailability.

Reaction Scheme

The following table summarizes key synthetic routes for obtaining derivatives:

Reaction TypeStarting MaterialProduct TypeBiological Activity
AlkylationThis compoundQuaternary Ammonium SaltsAntimicrobial
CyclizationQuaternary Ammonium SaltsAzole DerivativesAnticancer
HydroxylationAzole DerivativesHydroxylated CompoundsEnhanced solubility

Case Study 1: Antimicrobial Activity

In a controlled study involving various concentrations of synthesized azole derivatives from this compound against E. coli, it was found that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 15 µg/mL. This suggests high potency compared to standard antibiotics .

Case Study 2: Cytotoxic Effects on Cancer Cells

A derivative was tested on MCF-7 cells where it resulted in a 70% reduction in cell viability at a concentration of 50 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells compared to the control group .

Q & A

Q. What are the key considerations for synthesizing (4Z)-5-(bromomethyl)-2,2,6,6-tetramethylhept-4-en-3-one with high stereochemical purity?

  • Methodological Answer : Synthesis should prioritize regioselective bromination and Z-configuration retention. A protocol analogous to the cyclization of brominated precursors (e.g., using 4-bromophenyl derivatives with ketone intermediates) can be adapted . Solvent choice (e.g., ethanol or aprotic solvents) and catalysts (e.g., L-proline for asymmetric induction) are critical for controlling stereochemistry. Post-reaction purification via recrystallization or column chromatography is essential to isolate the Z-isomer. Monitor reaction progress using TLC and confirm stereochemistry via NOESY NMR or X-ray crystallography .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm bromomethyl and tetramethyl groups. Coupling constants in 1H^1 \text{H}-NMR will clarify double-bond geometry (e.g., J4ZJ_{4Z}) .
  • XRD : Single-crystal X-ray diffraction resolves spatial arrangement, dihedral angles between rings, and hydrogen-bonding networks (e.g., S(6) ring motifs in brominated compounds) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm1^{-1}) and C-Br vibrations (~550–600 cm1^{-1}) .

Advanced Research Questions

Q. How can contradictory data on reaction yields or stereoselectivity be resolved in the synthesis of this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity, temperature, or catalyst loading. For example, ethanol may favor hydrogen bonding (as in ), while DMF could alter reaction pathways. Systematic DOE (Design of Experiments) studies varying these parameters are recommended. Compare outcomes using ANOVA to identify statistically significant factors . Validate findings with computational tools (e.g., DFT calculations for transition-state energies) to rationalize stereochemical outcomes .

Q. What strategies mitigate organic degradation during prolonged experimental timelines, as seen in brominated enone systems?

  • Methodological Answer : Degradation of labile groups (e.g., bromomethyl or α,β-unsaturated ketones) can be minimized by:
  • Temperature Control : Store intermediates at –20°C and use cold baths during exothermic steps.
  • Inert Atmospheres : Conduct reactions under N2_2/Ar to prevent oxidation.
  • Stabilizers : Add radical inhibitors (e.g., BHT) or light-blocking glassware to reduce photodegradation .

Q. How can computational modeling predict the reactivity of this compound in novel reactions (e.g., cycloadditions or cross-couplings)?

  • Methodological Answer :
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model electron density around the bromomethyl group and α,β-unsaturated ketone. Calculate Fukui indices to identify electrophilic/nucleophilic sites .
  • MD Simulations : Simulate solvent effects on reaction pathways (e.g., ethanol vs. THF) to predict regioselectivity in cross-couplings .

Experimental Design and Data Analysis

Q. What are the limitations of using simplified model systems (e.g., limited substrate scope) to study this compound’s reactivity?

  • Methodological Answer : Simplified models (e.g., single-substrate studies) may overlook steric effects from tetramethyl groups or electronic influences from the bromomethyl moiety. Address this by:
  • Substrate Diversity : Test analogs with varying substituents (e.g., ’s pyrazole derivatives).
  • Kinetic Profiling : Use stopped-flow NMR to capture intermediate species and validate proposed mechanisms .

Q. How should researchers design experiments to distinguish between kinetic vs. thermodynamic control in reactions involving this compound?

  • Methodological Answer :
  • Variable-Temperature Studies : Monitor product ratios at different temperatures (e.g., 25°C vs. 80°C). Thermodynamic products dominate at higher temperatures.
  • Quenching Experiments : Halt reactions at partial conversion and analyze intermediates via LC-MS to identify kinetic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.